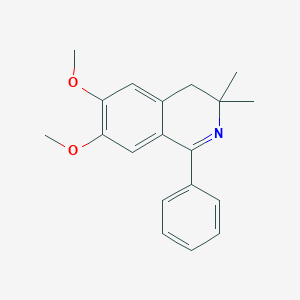
6,7-dimethoxy-3,3-dimethyl-1-phenyl-4H-isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-dimethoxy-3,3-dimethyl-1-phenyl-4H-isoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of methoxy groups at the 6 and 7 positions, as well as dimethyl and phenyl groups at the 3 and 1 positions, respectively .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3,3-dimethyl-1-phenyl-3,4-dihydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of sodium N,N-phthaloylamino acyloxy borohydrides for the asymmetric reduction of 1-substituted-6,7-dimethoxyisoquinolines . Another approach includes the treatment of amines with n-butyllithium (n-BuLi) to facilitate cyclization into isoquinolones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
化学反応の分析
Types of Reactions
6,7-dimethoxy-3,3-dimethyl-1-phenyl-4H-isoquinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding quinolines.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions include quinolines, tetrahydroisoquinolines, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
6,7-dimethoxy-3,3-dimethyl-1-phenyl-4H-isoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in organic synthesis
作用機序
The mechanism of action of 6,7-dimethoxy-3,3-dimethyl-1-phenyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act on enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation .
類似化合物との比較
Similar Compounds
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline: This compound is structurally similar but differs in the degree of hydrogenation.
6,7-Dimethoxy-4-(3-methoxyphenyl)-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: Another related compound with additional methoxy and hydrochloride groups.
7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar in structure but with methoxy groups at different positions.
Uniqueness
6,7-dimethoxy-3,3-dimethyl-1-phenyl-4H-isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy, dimethyl, and phenyl groups makes it a valuable compound for various research applications .
特性
CAS番号 |
204636-06-6 |
|---|---|
分子式 |
C19H21NO2 |
分子量 |
295.4g/mol |
IUPAC名 |
6,7-dimethoxy-3,3-dimethyl-1-phenyl-4H-isoquinoline |
InChI |
InChI=1S/C19H21NO2/c1-19(2)12-14-10-16(21-3)17(22-4)11-15(14)18(20-19)13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 |
InChIキー |
QUMZJYWZNLLZMT-UHFFFAOYSA-N |
SMILES |
CC1(CC2=CC(=C(C=C2C(=N1)C3=CC=CC=C3)OC)OC)C |
正規SMILES |
CC1(CC2=CC(=C(C=C2C(=N1)C3=CC=CC=C3)OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















